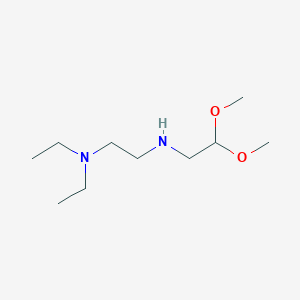![molecular formula C10H13NO3 B8702883 Ethyl N-[3-(hydroxymethyl)phenyl]carbamate](/img/structure/B8702883.png)
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate
Vue d'ensemble
Description
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a hydroxymethyl group attached to a phenyl ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-hydroxymethylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-hydroxymethylphenol with ethyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a catalyst such as dibutyltin dilaurate, which facilitates the formation of the carbamate linkage.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
Industrial production of ethyl (3-hydroxymethylphenyl)carbamate often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-carboxyphenyl carbamate.
Reduction: Formation of 3-hydroxymethylphenylamine.
Substitution: Formation of substituted phenyl carbamates, depending on the substituent introduced.
Applications De Recherche Scientifique
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (3-hydroxymethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, releasing active compounds upon enzymatic hydrolysis. The released compounds can then interact with various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the released compounds.
Comparaison Avec Des Composés Similaires
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate can be compared with other similar compounds, such as:
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
The presence of the hydroxymethyl group attached to the phenyl ring distinguishes ethyl (3-hydroxymethylphenyl)carbamate from other carbamates. This structural feature can influence its reactivity and biological activity, making it a unique compound with specific applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications can lead to new discoveries and advancements in these areas.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
ethyl N-[3-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)11-9-5-3-4-8(6-9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) |
Clé InChI |
YEUDKWHJWWWZBG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=CC(=C1)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

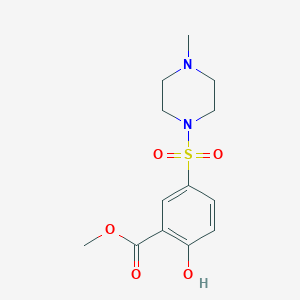
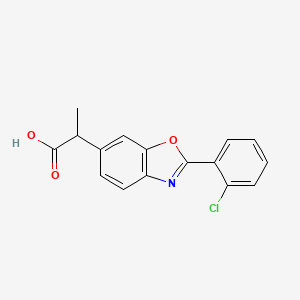
![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B8702821.png)
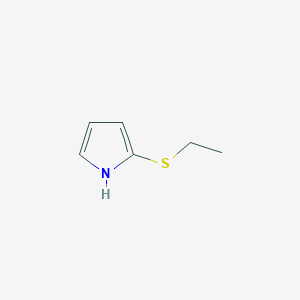
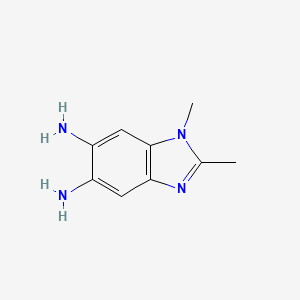
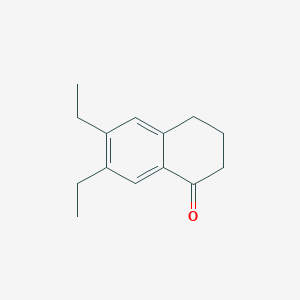

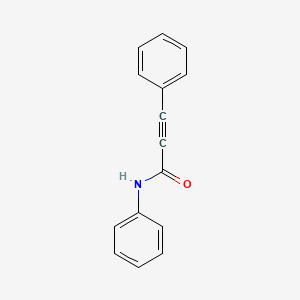
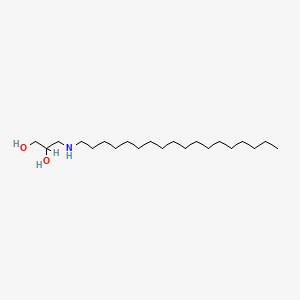
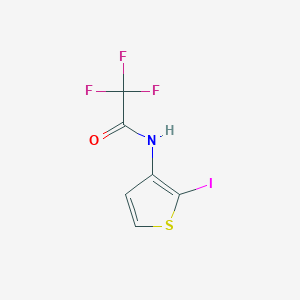

![2-Isopropyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8702901.png)
